Cyclobutylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
cyclobutylmethyl N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c22-15(23-9-11-2-1-3-11)17-12-6-7-20(8-12)14-5-4-13-18-16-10-21(13)19-14/h4-5,10-12H,1-3,6-9H2,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXMNMARJOXTIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclobutylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutylmethyl group attached to a pyrrolidin-3-yl moiety via a carbamate linkage, alongside a triazolopyridazine structure. This unique combination of functional groups is believed to contribute to its biological profile.
1. Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures have shown promising results as inhibitors of various enzymes. For example, triazolopyridines have been identified as potent inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), which plays a crucial role in inflammatory and autoimmune disorders . While specific data for Cyclobutylmethyl carbamate is limited, its structural analogs suggest potential inhibitory activity against key enzymes involved in pathological processes.
2. Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of carbamate derivatives. In particular, compounds that inhibit cyclooxygenase enzymes (COX-1 and COX-2) are of interest due to their role in mediating inflammation. For instance, related compounds demonstrated IC50 values against COX-2 ranging from 0.04 to 42.1 μM . The potential for Cyclobutylmethyl carbamate to exhibit similar effects warrants further investigation.
The proposed mechanisms for the biological activity of Cyclobutylmethyl carbamate likely involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key signaling pathways by targeting specific kinases or enzymes.
- Receptor Modulation : The triazole moiety may interact with various receptors, influencing cellular signaling pathways related to inflammation and immune response.
Case Studies and Experimental Findings
Several studies have explored the biological effects of triazolo-pyridazine derivatives:
- Triazolopyridine Derivatives : A study identified a series of 7-substituted triazolopyridines that exhibited excellent selectivity across the kinome and demonstrated in vivo efficacy in models of collagen-induced arthritis . This suggests that similar derivatives may possess therapeutic potential.
- Cytotoxicity and Antitumor Activity : Compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. For example, certain pyrimidine derivatives showed significant antitumor activity by inhibiting Skp2, an E3 ubiquitin ligase involved in cell cycle regulation .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. Cyclobutylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown promising results in inhibiting the growth of pathogenic bacteria, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies demonstrate that triazolo derivatives can significantly reduce inflammation markers in cellular models. For instance, compounds related to cyclobutylmethyl derivatives were found to inhibit COX enzymes, which play a crucial role in the inflammatory process . The structure-activity relationship (SAR) analysis indicates that specific functional groups enhance anti-inflammatory activity .
Neurological Applications
This compound is also being explored for its interaction with GABA receptors. Compounds within this class have shown affinity for GABAA receptors, suggesting potential applications in treating neurological disorders such as anxiety and insomnia . These compounds could serve as selective ligands that modulate receptor activity without the side effects associated with traditional sedatives .
Synthetic Pathways
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Recent methodologies emphasize green chemistry principles to enhance yield and reduce environmental impact. For instance, one-pot synthesis strategies have been employed to streamline the process while maintaining high purity levels .
Structure-Activity Relationships
The SAR studies reveal that modifications at specific positions of the triazole and pyrrolidine rings can significantly influence biological activity. For example:
- Substituents that are electron-donating tend to enhance anti-inflammatory effects.
- Variations in the alkyl chain length and branching can affect the binding affinity to target receptors .
Case Studies and Research Findings
Q & A
Q. Q1. What are the key challenges in synthesizing this compound, and how are they addressed methodologically?
The synthesis requires precise control of reaction parameters such as temperature, pH, and catalysts to optimize yields and purity. For example, cyclobutylmethyl carbamate derivatives often involve multistep reactions with heterocyclic coupling steps, where side reactions (e.g., incomplete cyclization or undesired substitutions) must be minimized using regioselective catalysts . Chromatography and recrystallization are critical for isolating intermediates and final products, while NMR and mass spectrometry validate structural integrity .
Q. Q2. What spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods) resolves stereochemistry and confirms pyrrolidine-triazolopyridazine linkage. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like carbamate C=O stretches (~1700 cm⁻¹) .
Q. Q3. What safety protocols are recommended for handling this compound in the lab?
While specific hazard data for this compound is limited, analogous triazolopyridazines require PPE (gloves, goggles, lab coats) and ventilation to avoid inhalation or skin contact. Contaminated waste should follow hazardous disposal guidelines, and spills must be managed with inert absorbents .
Advanced Research Questions
Q. Q4. How do structural modifications (e.g., cyclobutylmethyl vs. other alkyl groups) impact biological activity?
Structure-activity relationship (SAR) studies show that bulky substituents like cyclobutylmethyl enhance target binding affinity by increasing hydrophobic interactions. For instance, replacing cyclobutyl with cyclohexyl in analogs reduced solubility but improved kinase inhibition potency in CDK8 inhibitors . Computational docking and free-energy perturbation (FEP) simulations can predict these effects .
Q. Q5. What in vitro assays are suitable for evaluating its pharmacological potential?
Kinase inhibition assays (e.g., CDK8 enzymatic assays) using fluorescence polarization or TR-FRET detect IC₅₀ values. Cellular assays (e.g., c-Myc downregulation in cancer lines) validate target engagement. Solubility and metabolic stability are assessed via kinetic solubility assays and microsomal incubation .
Q. Q6. How to resolve contradictions between solubility data and cellular activity?
Contradictions arise when high solubility (e.g., >100 µM in PBS) does not translate to cellular efficacy. This may reflect poor membrane permeability or efflux pump interactions. Mitigation strategies include prodrug design (e.g., esterification of carbamate) or formulation with cyclodextrins .
Q. Q7. What are the design principles for optimizing its pharmacokinetic profile?
Key parameters:
Q. Q8. How to investigate off-target effects in kinase profiling?
Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) identify off-target hits at 1 µM. Counter-screening with related enzymes (e.g., CDK9, CDK7) and CRISPR-Cas9 knockout models validate selectivity .
Critical Analysis of Evidence
- Contradictions : highlights solubility-activity trade-offs, while emphasizes bivalent inhibitors’ improved efficacy despite higher MW. Researchers must prioritize targets (e.g., solubility for oral bioavailability vs. potency for IV dosing).
- Gaps : Limited ecotoxicity data (Section 12 of SDS ) necessitates further environmental studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
